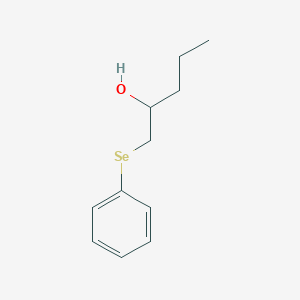

1-(Phenylselanyl)pentan-2-ol

Description

1-(Phenylselanyl)pentan-2-ol is an organic compound that belongs to the class of organoselenium compounds It features a phenylselanyl group attached to a pentan-2-ol backbone

Properties

CAS No. |

834882-58-5 |

|---|---|

Molecular Formula |

C11H16OSe |

Molecular Weight |

243.21 g/mol |

IUPAC Name |

1-phenylselanylpentan-2-ol |

InChI |

InChI=1S/C11H16OSe/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h3-5,7-8,10,12H,2,6,9H2,1H3 |

InChI Key |

ZGBTZCJWCLAJTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C[Se]C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylselanyl)pentan-2-ol can be synthesized through several methods. One common approach involves the reaction of a Grignard reagent with a selenium compound. For instance, the reaction of phenylmagnesium bromide with selenium dioxide followed by the addition of pentan-2-one can yield 1-(Phenylselanyl)pentan-2-ol .

Industrial Production Methods: While specific industrial production methods for 1-(Phenylselanyl)pentan-2-ol are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods typically involve the use of selenium reagents and appropriate organic substrates under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylselanyl)pentan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert selenoxide back to the selenide form.

Substitution: The phenylselanyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenide form of the compound.

Substitution: Products with different functional groups replacing the phenylselanyl group.

Scientific Research Applications

1-(Phenylselanyl)pentan-2-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for introducing selenium into molecules.

Medicine: Research is ongoing to explore the therapeutic potential of organoselenium compounds in treating various diseases.

Industry: The compound can be used in the development of materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of 1-(Phenylselanyl)pentan-2-ol involves its interaction with molecular targets and pathways in biological systems. Selenium-containing compounds are known to exert their effects through redox reactions, influencing cellular oxidative stress and modulating enzyme activities . The phenylselanyl group can interact with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

1-(Phenylthio)pentan-2-ol: Similar structure but contains sulfur instead of selenium.

1-(Phenylselanyl)butan-2-ol: Similar structure with a shorter carbon chain.

1-(Phenylselanyl)hexan-2-ol: Similar structure with a longer carbon chain.

Uniqueness: 1-(Phenylselanyl)pentan-2-ol is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to sulfur analogs.

Biological Activity

1-(Phenylselanyl)pentan-2-ol is an organoselenium compound that has garnered attention for its unique biological properties. This compound features a phenylselanyl group attached to a pentan-2-ol backbone, making it a secondary alcohol with potential therapeutic applications. This article explores its biological activity, including antioxidant properties, interactions with enzymes, and potential therapeutic uses.

Chemical Structure and Properties

1-(Phenylselanyl)pentan-2-ol is characterized by the following structure:

This compound possesses a hydroxyl group (-OH) at the second carbon of a five-carbon chain, which is significant for its biological interactions. The selenium atom in the structure enhances its reactivity and ability to stabilize radical intermediates, contributing to its biological activity .

Antioxidant Activity

Research indicates that organoselenium compounds exhibit notable antioxidant properties. 1-(Phenylselanyl)pentan-2-ol has been shown to mitigate oxidative damage in cellular models. The selenium atom plays a crucial role in this activity by participating in redox reactions, helping to neutralize free radicals and protect cells from oxidative stress .

Enzyme Interactions

Studies have focused on the interaction of 1-(Phenylselanyl)pentan-2-ol with various enzymes. Notably, it has been investigated as a potential inhibitor of acetylcholinesterase (AChE). AChE is critical for neurotransmission, and its inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases .

Comparative Analysis with Other Organoselenium Compounds

The biological activity of 1-(Phenylselanyl)pentan-2-ol can be compared with other organoselenium compounds. The following table summarizes key features and activities of related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(Phenylthio)pentan-2-ol | Thioether | Contains sulfur instead of selenium |

| 3-(Phenylselanyl)-1-propanol | Organoselenium alcohol | Exhibits similar antioxidant activity |

| 1-(Methylselanyl)pentan-2-one | Organoselenium ketone | Related by functionalization at different positions |

| 4-Methylphenylselenol | Organoselenium alcohol | Known for strong antioxidant properties |

This comparison highlights the unique combination of structural features in 1-(Phenylselanyl)pentan-2-ol that contribute to its specific biological activities .

Case Studies and Research Findings

Several studies have explored the biological activities of 1-(Phenylselanyl)pentan-2-ol:

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in cultured human cells. The presence of selenium was critical for enhancing the antioxidant defense mechanisms within the cells .

- Neuroprotective Potential : In vitro experiments indicated that 1-(Phenylselanyl)pentan-2-ol could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in neuroprotection .

- Enzyme Inhibition : Research involving enzyme assays showed that this compound effectively inhibited AChE activity, indicating potential applications in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.